(1-(5'-O-Benzoyl-2'-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
Description
Properties
Molecular Formula |
C25H33N3O9SSi |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-8-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-6-yl]methyl benzoate |
InChI |
InChI=1S/C25H33N3O9SSi/c1-15-12-28(23(31)27-20(15)29)21-19(36-39(5,6)24(2,3)4)25(17(26)14-38(32,33)37-25)18(35-21)13-34-22(30)16-10-8-7-9-11-16/h7-12,14,18-19,21H,13,26H2,1-6H3,(H,27,29,31)/t18?,19-,21+,25?/m0/s1 |
InChI Key |
YWKAPGQUAVZRFC-FDPQJJROSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of 5’-Phenylcarbonyl-2’-Silyl-SpiroT involves several synthetic routes. One common method includes the use of orthogonal protecting groups, such as a fluoride ion-labile silyl ether on the 5-hydroxyl and an acid-labile orthoester on the 2-hydroxyl . The synthesis procedure must protect against product cleavage from the solid support and removal of the protecting groups on the nucleobases. Industrial production methods often employ solid-phase synthesis techniques to efficiently assemble the compound .
Chemical Reactions Analysis
5’-Phenylcarbonyl-2’-Silyl-SpiroT undergoes various types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Brook Rearrangement, where the silyl group migrates from carbon to oxygen in the presence of a catalytic amount of a base such as diethylamine, sodium hydride, or sodium hydroxide . Common reagents used in these reactions include strong bases and polar solvents like tetrahydrofuran. Major products formed from these reactions include silyl ethers and other silyl derivatives .
Scientific Research Applications
5’-Phenylcarbonyl-2’-Silyl-SpiroT has numerous scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex natural products and pharmaceuticals . In biology, it serves as a building block for the development of bioactive molecules. In medicine, it is explored for its potential therapeutic properties, including antibacterial and anticancer activities . In industry, it is utilized in the production of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 5’-Phenylcarbonyl-2’-Silyl-SpiroT involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Conclusion
5’-Phenylcarbonyl-2’-Silyl-SpiroT is a versatile spirocyclic compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules, while its biological activities open up possibilities for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
